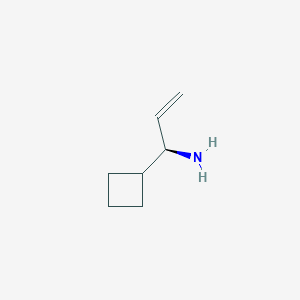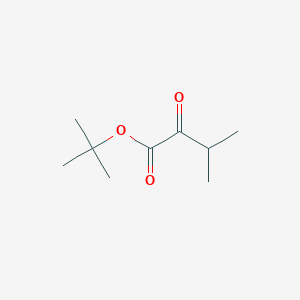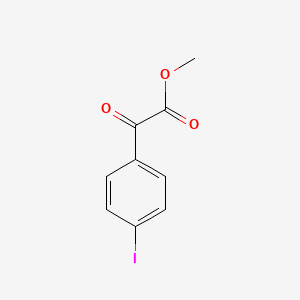
Methyl2-(4-iodophenyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(4-iodophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an oxoacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-iodophenyl)-2-oxoacetate typically involves the esterification of 4-iodophenylacetic acid. One common method is the Fischer esterification, where 4-iodophenylacetic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds as follows:
4-Iodophenylacetic acid+MethanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) can be used to replace the iodine atom with an azide group.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in acidic medium can oxidize the phenyl ring to quinones.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of 4-iodophenylmethanol.
Oxidation: Formation of 4-iodobenzoquinone.
Wissenschaftliche Forschungsanwendungen
Methyl2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in cancer research due to the presence of the iodine atom, which can be used for radiotherapy.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl2-(4-iodophenyl)-2-oxoacetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The iodine atom can facilitate the formation of halogen bonds, which are important in drug-receptor interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of iodine.
Methyl 2-(4-fluorophenyl)acetate: Contains a fluorine atom instead of iodine.
Uniqueness
Methyl2-(4-iodophenyl)-2-oxoacetate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher atomic weight of iodine compared to other halogens result in stronger halogen bonding and different reactivity patterns, making it valuable in specific applications such as radiolabeling and targeted drug delivery.
Eigenschaften
Molekularformel |
C9H7IO3 |
|---|---|
Molekulargewicht |
290.05 g/mol |
IUPAC-Name |
methyl 2-(4-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
STMSZZFPHKQCOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



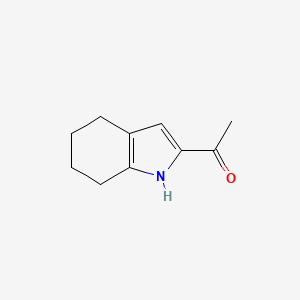
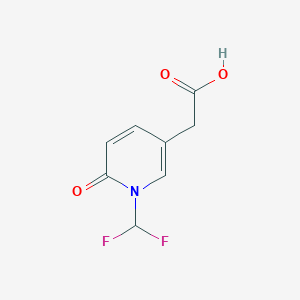

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)



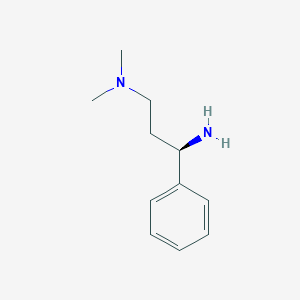
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
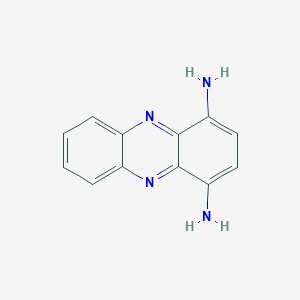
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
